molecular formula C9H5Cl2NS B1370049 2-Chloro-4-(4-chlorophenyl)thiazole CAS No. 2103-96-0

2-Chloro-4-(4-chlorophenyl)thiazole

Cat. No.: B1370049
CAS No.: 2103-96-0
M. Wt: 230.11 g/mol
InChI Key: RVWSKHMFWGXGQW-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)thiazole is a heterocyclic organic compound with the molecular formula C9H5Cl2NS. It features a thiazole ring substituted with a chlorine atom at the 2-position and a 4-chlorophenyl group at the 4-position. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound has shown potential antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization . Additionally, this compound may interact with cofactors such as NADPH, influencing the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes . The subcellular localization of this compound can also impact its interactions with other biomolecules, influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-halo ketones with thiourea or thioamides. For instance, the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol-substituted thiazoles.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidines.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)thiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 4-(4-Chlorophenyl)thiazole-2-carbaldehyde
  • 2-Chloro-4-(4-bromophenyl)thiazole

Comparison: 2-Chloro-4-(4-chlorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-(4-chlorophenyl)thiazole, it lacks the amino group, which affects its reactivity and biological activity. The presence of the chlorine atom at the 2-position makes it more reactive in substitution reactions compared to 4-(4-Chlorophenyl)thiazole-2-carbaldehyde .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWSKHMFWGXGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613285
Record name 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-96-0
Record name 2-Chloro-4-(4-chlorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(4-chlorophenyl)thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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